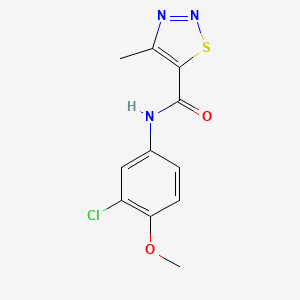

N-(3-chloro-4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

CAS No.: 881445-29-0

Cat. No.: VC6251173

Molecular Formula: C11H10ClN3O2S

Molecular Weight: 283.73

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 881445-29-0 |

|---|---|

| Molecular Formula | C11H10ClN3O2S |

| Molecular Weight | 283.73 |

| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-4-methylthiadiazole-5-carboxamide |

| Standard InChI | InChI=1S/C11H10ClN3O2S/c1-6-10(18-15-14-6)11(16)13-7-3-4-9(17-2)8(12)5-7/h3-5H,1-2H3,(H,13,16) |

| Standard InChI Key | AHOJKNNZZJPCIE-UHFFFAOYSA-N |

| SMILES | CC1=C(SN=N1)C(=O)NC2=CC(=C(C=C2)OC)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 1,2,3-thiadiazole ring substituted with a methyl group at position 4 and a carboxamide group at position 5. The carboxamide nitrogen is further linked to a 3-chloro-4-methoxyphenyl moiety (Fig. 1). Key features include:

-

Thiadiazole Core: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, contributing to electronic stability and pharmacophore compatibility.

-

Chloro-Methoxyphenyl Group: The electron-withdrawing chlorine (Cl) and electron-donating methoxy (-OCH) groups at positions 3 and 4 of the phenyl ring influence solubility and target binding .

-

Methyl and Carboxamide Substituents: The methyl group enhances lipophilicity, while the carboxamide enables hydrogen bonding with biological targets .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 283.73 g/mol |

| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-4-methylthiadiazole-5-carboxamide |

| SMILES | COc1ccc(Cl)c(c1)NC(=O)c2nnsn2C |

| logP | 3.92 (predicted) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with cyclization and acylation:

-

Thiadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives with acetic anhydride yields the 1,2,3-thiadiazole core.

-

Carboxamide Coupling: The 5-carboxamide group is introduced via reaction with 3-chloro-4-methoxy aniline using coupling agents like EDCI.

-

Purification: Chromatography or crystallization isolates the final product .

Key Reaction Conditions:

-

Solvent: Absolute ethanol or dichloromethane.

-

Temperature: 60–80°C for 6–12 hours.

Spectroscopic Confirmation

-

-NMR: Signals at δ 8.08–8.38 ppm (azomethine protons), δ 11.73–12.25 ppm (hydrazide N-H) .

-

-NMR: Peaks at 143.04–146.16 ppm (C=N) and 162.57–163.19 ppm (C=O) .

-

IR Spectroscopy: Stretching vibrations at 1680 cm (amide C=O) and 1240 cm (C-O-C).

Biological Activities and Mechanisms

Anticancer Properties

The methyl-thiadiazole carboxamide scaffold demonstrates cytotoxicity against cancer cell lines:

Table 2: Cytotoxicity of Analogous Thiadiazoles

| Compound | IC (µM) – MCF-7 | IC (µM) – A549 |

|---|---|---|

| 3a | 32.9 ± 6.2 | 51.2 ± 4.7 |

| 5b | 2.9 ± 0.3 | 16.2 ± 2.7 |

Mechanistic Insights:

-

Apoptosis Induction: Activation of caspase-3/7 pathways.

-

Topoisomerase Inhibition: Intercalation with DNA-topoisomerase II complexes .

Pharmacokinetic and Toxicity Profiles

ADME Properties

-

Absorption: High logP (3.92) suggests moderate gastrointestinal absorption .

-

Metabolism: Hepatic CYP450-mediated oxidation of the methoxy group .

-

Excretion: Renal clearance due to moderate molecular weight.

Toxicity Considerations

-

HEK-293 Cell Toxicity: IC > 200 µM for most analogs, indicating low nephrotoxicity .

-

Mutagenicity: Negative Ames test results for related compounds.

Research Gaps and Future Directions

-

Target Identification: Elucidate specific protein targets using proteomics and molecular docking.

-

In Vivo Studies: Evaluate efficacy in animal models of infection or cancer.

-

Structural Optimization: Modify the chloro-methoxyphenyl group to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume